RCS-4

Beschreibung

Structure

3D Structure

Eigenschaften

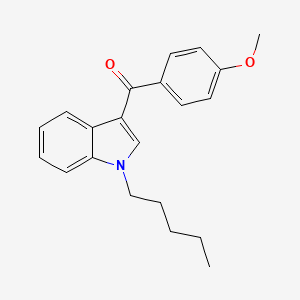

IUPAC Name |

(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCYJKDWRUIFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158820 | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

1345966-78-0 | |

| Record name | RCS 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345966-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RCS-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1345966-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RCS-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6911BZ2UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthetic Cannabinoid RCS-4: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of the synthetic cannabinoid RCS-4. It is intended for an audience of researchers, scientists, and professionals involved in drug development and forensic analysis. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes its interaction with cannabinoid receptors.

Chemical Structure and Properties

This compound, chemically known as (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid that has been identified in various herbal incense products. It belongs to the aminoalkylindole class of compounds and acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors.

The molecular structure of this compound consists of a central indole core, which is N-alkylated with a pentyl chain. A 4-methoxybenzoyl group is attached at the 3-position of the indole ring. This specific arrangement of functional groups is crucial for its high affinity and efficacy at the cannabinoid receptors.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and its analogs. This information is critical for understanding its receptor binding affinity and potency.

| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Notes |

| This compound | 146[1] | 46[1] | Potent agonist at both CB1 and CB2 receptors. |

| RCS-2 | 54 - 574 | 4.5 - 46 | Regioisomer of this compound. |

| RCS-3 | 54 - 574 | 4.5 - 46 | Regioisomer of this compound. |

| This compound C4 Homologue | 54 - 574 | 4.5 - 46 | Shows a 31-42 times preference for CB2 receptors.[2][3] |

Crystal Data for this compound:

| Parameter | Value |

| Empirical Formula | C21H23NO2 |

| Formula Weight | 321.40 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of indole followed by a Friedel-Crafts acylation.

Experimental Protocol

Step 1: Synthesis of 1-pentyl-1H-indole

-

Materials: Indole, 1-bromopentane, a suitable base (e.g., sodium hydride), and an appropriate solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve indole in a suitable solvent within a reaction flask.

-

Add a base to the solution to deprotonate the indole nitrogen.

-

Introduce 1-bromopentane to the reaction mixture.

-

Allow the reaction to proceed at a suitable temperature until completion.

-

Upon completion, the reaction mixture is worked up through extraction and crystallization to yield 1-pentyl-1H-indole.

-

Step 2: Synthesis of (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (this compound)

-

Materials: 1-pentyl-1H-indole, 4-methoxybenzoyl chloride (anisoyl chloride), and a Lewis acid catalyst (e.g., aluminum chloride).

-

Procedure:

-

Dissolve 1-pentyl-1H-indole in an appropriate solvent.

-

Add the Lewis acid catalyst to the solution.

-

Slowly add 4-methoxybenzoyl chloride to the reaction mixture.

-

The reaction is stirred at a controlled temperature until the acylation is complete.

-

The final product, this compound, is obtained after a standard workup and purification process, which may include chromatography.

-

Signaling Pathways

This compound exerts its biological effects primarily through the activation of the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular signaling events.

Caption: this compound binding to CB1/CB2 receptors activates Gi/o proteins, leading to downstream effects.

This signaling cascade ultimately leads to a decrease in neuronal activity, which is responsible for the psychoactive and other physiological effects of synthetic cannabinoids like this compound.

References

An In-depth Technical Guide to the Mechanism of Action of RCS-4 on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

RCS-4, or 1-pentyl-3-(4-methoxybenzoyl)indole, is a potent synthetic cannabinoid agonist that has been identified in various herbal incense products. This technical guide provides a comprehensive overview of the mechanism of action of this compound at cannabinoid receptors CB1 and CB2. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of its binding affinity, functional activity, and the subsequent intracellular signaling cascades. This document collates available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of psychoactive substances that mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active constituent of cannabis. This compound is a notable member of the benzoylindole family of SCRAs.[1] Understanding the precise mechanism of action of compounds like this compound at the molecular level is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic agents or effective countermeasures. This guide synthesizes the current scientific knowledge on the interaction of this compound with cannabinoid receptors.

Quantitative Pharmacological Data

The pharmacological activity of this compound is characterized by its potent agonism at both CB1 and CB2 receptors. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Binding Affinity of this compound for Cannabinoid Receptor 1 (CB1)

| Parameter | Value (M) | Species | Assay Type | Reference |

| Ki | 7.3 x 10-6 | Human | Isotopic Receptor Binding Assay | [2] |

| IC50 | 1.5 x 10-5 | Human | Isotopic Receptor Binding Assay | [2] |

Note: As of the latest literature review, specific Ki or IC50 values for this compound at the CB2 receptor have not been explicitly reported. However, its potent agonist activity at this receptor is well-documented.

Table 2: Functional Activity of this compound at Cannabinoid Receptors

| Parameter | Value (nM) | Receptor | Species | Assay Type | Reference |

| EC50 | 146 | CB1 | Human | Not Specified | [1] |

| EC50 | 46 | CB2 | Human | Not Specified | [1] |

| EC50 | 54 - 574 (Range for this compound and its regioisomers) | CB1 | Human | Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay | [3][4] |

| EC50 | 4.5 - 46 (Range for this compound and its regioisomers) | CB2 | Human | Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay | [3][4] |

Note: Specific IC50 or EC50 values for this compound in adenylyl cyclase (cAMP) inhibition assays or β-arrestin recruitment assays are not currently available in the public domain. However, as a potent agonist at Gi/o-coupled receptors, it is expected to inhibit adenylyl cyclase and potentially recruit β-arrestin.

Signaling Pathways

Upon binding to and activating CB1 and CB2 receptors, this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.

G-Protein-Dependent Signaling

The canonical signaling pathway for cannabinoid receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Figure 1. G-Protein-Dependent Signaling Pathway of this compound.

β-Arrestin-Mediated Signaling and Receptor Regulation

Activation of GPCRs, including cannabinoid receptors, can also lead to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways.

References

- 1. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]

- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity of RCS-4 for CB1 and CB2

This technical guide provides a comprehensive overview of the binding affinity of RCS-4, a synthetic cannabinoid, for the cannabinoid receptors CB1 and CB2. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound (1-pentyl-3-(4-methoxybenzoyl)indole) is a synthetic cannabinoid that has been identified in various herbal smoking blends.[1][2] Like other synthetic cannabinoids, it functions as an agonist at the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system.[3][4] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[4][5] Understanding the binding affinity and potency of compounds like this compound at these receptors is crucial for predicting their pharmacological and toxicological profiles.

Quantitative Binding Affinity Data

This compound demonstrates potent agonist activity at both human CB1 and CB2 receptors. The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal effective concentration (EC50). Lower values indicate higher potency. The available data for this compound is summarized in the table below.

| Receptor | Parameter | Value (nM) | Reference |

| Human CB1 | EC50 | 146 | [6] |

| Human CB2 | EC50 | 46 | [6] |

This data indicates that this compound has a higher potency for the CB2 receptor compared to the CB1 receptor.[6] It is important to note that many synthetic cannabinoids exhibit greater binding affinity and potency than the natural cannabinoid THC.[3]

Experimental Protocols

The binding affinity of this compound is typically determined using competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

This protocol is a synthesized example based on common methodologies.[7][8][9]

-

Membrane Preparation:

-

Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human CB1 or CB2 receptor are used.[10]

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).[8]

-

The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined using a method like the bicinchoninic acid (BCA) assay.[9]

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.[8]

-

Each well contains:

-

A fixed concentration of cell membranes (e.g., 10 µg protein/well).[9]

-

A fixed concentration of a high-affinity radioligand, such as [³H]CP55,940.[7][10] The concentration is typically near the K_d_ value of the radioligand (~1.5 nM).[9]

-

Varying concentrations of the unlabeled competitor compound (this compound).

-

-

Total Binding: Wells containing only membranes and the radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled agonist (e.g., 1 µM CP55,940) to saturate all specific binding sites.[7]

-

The plate is incubated for a set period (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[7][8]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[8]

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4) to remove any remaining unbound radioligand.[8]

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.[8]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Receptor Signaling Pathways

CB1 and CB2 are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/Go.[5] Agonist binding, by compounds such as this compound, initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Canonical Gi/Go-Coupled Signaling:

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gi/Go protein.

-

Subunit Dissociation: The Gα(i/o)-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Downstream Effects:

-

Gα(i/o)-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Modulates the activity of ion channels, typically leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G protein-coupled inwardly-rectifying K⁺ (GIRK) channels. This results in reduced neurotransmitter release and neuronal hyperpolarization.

-

This signaling cascade is the primary mechanism through which cannabinoids exert their effects on cellular function.

References

- 1. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. 2.6. Cannabinoid Receptor Binding Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. researchgate.net [researchgate.net]

The Metabolic Fate of RCS-4 in Human Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RCS-4 (2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone) is a potent synthetic cannabinoid that has been identified in various herbal smoking blends. Understanding its metabolic pathways is crucial for forensic identification of its use, predicting potential drug-drug interactions, and evaluating its toxicological profile. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in human hepatocytes, detailing the biotransformation processes, summarizing available data, and outlining relevant experimental protocols. In the absence of specific enzyme kinetic data for this compound, this guide leverages information from the structurally similar synthetic cannabinoid JWH-018 to infer potential enzymatic involvement and kinetic parameters.

Core Metabolic Pathways of this compound

This compound undergoes extensive Phase I and Phase II metabolism in human hepatocytes. In vitro studies have identified a significant number of metabolites, indicating that the parent compound is unlikely to be detected in urine samples, making metabolite identification paramount for forensic purposes.[1] The primary metabolic transformations include oxidation and subsequent conjugation.

Phase I Metabolism

Phase I metabolism of this compound primarily involves oxidative processes aimed at increasing the hydrophilicity of the molecule. The main reactions observed are:

-

Hydroxylation: The addition of hydroxyl (-OH) groups occurs at various positions on the this compound molecule, including the N-pentyl chain and the methoxyphenyl ring.

-

Demethylation: The methoxy group on the phenyl ring can be removed (O-demethylation), which is a common and major biotransformation.[2]

-

Carboxylation: The terminal carbon of the N-pentyl chain can be oxidized to a carboxylic acid.

-

Dealkylation: The N-pentyl chain can be cleaved from the indole ring.

Phase II Metabolism

The hydroxylated and demethylated metabolites formed during Phase I serve as substrates for Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. The primary Phase II reactions for this compound metabolites are:

-

Glucuronidation: Glucuronic acid is attached to hydroxyl groups, a common pathway for the detoxification and elimination of xenobiotics.

-

Sulfation: A sulfonate group is added to hydroxylated metabolites.

Quantitative Data on this compound and Related Compound Metabolism

The following table summarizes the kinetic parameters for the formation of major hydroxylated metabolites of JWH-018 by different variants of the CYP2C9 enzyme. This data suggests that genetic polymorphisms in CYP2C9 could lead to significant inter-individual variability in the metabolism of this compound.

| Metabolite | CYP2C9 Variant | Km (μM) | Vmax (pmol/min/nmol) |

| JWH-018 (ω)-OH | CYP2C91 | 0.90 ± 0.32 | Not Reported |

| CYP2C92 | 0.48 ± 0.10 | Not Reported | |

| CYP2C93 | 0.68 ± 0.21 | Not Reported | |

| JWH-018 (ω-1)-OH(S) | CYP2C91 | 0.89 ± 0.33 | 14.61 ± 0.97 |

| CYP2C92 | 0.58 ± 0.14 | 26.62 ± 1.03 | |

| CYP2C93 | 0.43 ± 0.24 | 2.75 ± 0.23 | |

| JWH-018 (ω-1)-OH(R) | CYP2C91 | 1.15 ± 0.49 | 19.63 ± 1.54 |

| CYP2C92 | 0.65 ± 0.15 | 38.54 ± 1.49 | |

| CYP2C9*3 | 2.61 ± 2.52 | 2.62 ± 0.45 |

Data extracted from a study on JWH-018 metabolism and presented as a proxy for potential this compound metabolism.

Experimental Protocols

The following section details generalized methodologies for key experiments used to study the in vitro metabolism of xenobiotics like this compound in human hepatocytes.

Incubation of this compound with Human Hepatocytes

Objective: To generate and identify metabolites of this compound in a system that contains a full complement of Phase I and Phase II metabolic enzymes.

Materials:

-

Cryopreserved human hepatocytes (pooled from multiple donors)

-

Hepatocyte thawing and plating media

-

Williams' Medium E or similar culture medium

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Positive control substrate (e.g., diclofenac for CYP2C9 activity)

-

Incubator (37°C, 5% CO2, humidified)

-

Shaking water bath or orbital shaker

-

Ice-cold acetonitrile or other quenching solvent

-

Centrifuge

Procedure:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol in a 37°C water bath.

-

Determine cell viability using a method like Trypan blue exclusion; viability should typically be >80%.

-

Resuspend the hepatocytes in pre-warmed incubation medium to a final density of approximately 1-2 million cells/mL.

-

Initiate the incubation by adding this compound to the hepatocyte suspension at a final concentration (e.g., 10 µM). A vehicle control (solvent only) should also be run.

-

Incubate the mixture at 37°C with constant gentle shaking for a defined period (e.g., 1 to 4 hours).

-

At designated time points (e.g., 0, 60, 120, 240 minutes), withdraw an aliquot of the cell suspension.

-

Immediately terminate the metabolic reactions by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate proteins.

-

Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein and cell debris.

-

Collect the supernatant for analysis by LC-MS/MS.

-

Store samples at -80°C until analysis.

Metabolite Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, detect, and structurally elucidate the metabolites of this compound present in the supernatant from the hepatocyte incubation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like a QTOF or Orbitrap).

Typical LC Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used for the separation of synthetic cannabinoids and their metabolites.

-

Mobile Phase A: Water with a modifier like 0.1% formic acid to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time is used to separate compounds with a range of polarities.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min for HPLC and 0.4-0.8 mL/min for UHPLC.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Typical MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for synthetic cannabinoids.

-

Scan Mode:

-

Full Scan: To detect all ions within a specified mass range and identify potential metabolites based on their predicted exact masses.

-

Product Ion Scan (MS/MS): To fragment precursor ions of interest (parent drug and potential metabolites) to obtain structural information.

-

-

Data Analysis: Metabolites are identified by comparing their retention times and fragmentation patterns with those of the parent drug and by interpreting the mass shifts corresponding to specific metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation).

Visualizations of Pathways and Workflows

Proposed Metabolic Pathways of this compound in Human Hepatocytes

References

- 1. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of RCS-4: A Guide to Phase I and Phase II Biotransformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the in vitro metabolism of 2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone (RCS-4), a potent synthetic cannabinoid. Understanding the metabolic pathways of novel psychoactive substances is critical for forensic identification, clinical toxicology, and the development of effective drug screening methods. This guide details the identified Phase I and Phase II metabolites of this compound, the experimental protocols for their identification, and visual representations of the metabolic processes.

Executive Summary

The metabolism of this compound is extensive, with the parent compound being largely absent in urine, making the identification of its metabolites crucial for detecting consumption.[1][2] In vitro studies utilizing human hepatocytes have successfully identified numerous Phase I and Phase II metabolites. The primary metabolic routes include hydroxylation, demethylation, carboxylation, and dealkylation, followed by glucuronidation or sulfation.[1][2] O-demethylation has been identified as the most prevalent biotransformation, leading to the generation of the major metabolites.[1][2] This guide summarizes the findings from these pivotal studies to provide a clear and detailed understanding of this compound's metabolic fate.

Data Presentation: this compound Metabolites

A total of 18 metabolites of this compound have been identified through in vitro human hepatocyte metabolism studies.[1] These metabolites are formed through a series of Phase I and Phase II biotransformations. The following table summarizes the identified metabolites and their corresponding biotransformation pathways.

| Metabolite ID | Biotransformation Pathway | Phase |

| M1 | O-demethylation/N-depentylation/glucuronidation | I & II |

| M2 | O-demethylation/dihydroxylation/glucuronidation | I & II |

| M3 | O-demethylation/monohydroxylation/glucuronidation | I & II |

| M4 | Dihydroxylation/glucuronidation | I & II |

| M5 | O-demethylation/monohydroxylation/glucuronidation | I & II |

| M6 | O-demethylation/monohydroxylation/glucuronidation | I & II |

| M7 | O-demethylation/monohydroxylation/sulfation | I & II |

| M8 | O-demethylation/carboxylation | I |

| M9 | O-demethylation/monohydroxylation | I |

| M10 | Monohydroxylation/glucuronidation | I & II |

| M11 | O-demethylation/monohydroxylation/glucuronidation | I & II |

| M12 | Monohydroxylation/glucuronidation | I & II |

| M13 | O-demethylation/glucuronidation | I & II |

| M14 | Monohydroxylation/glucuronidation | I & II |

| M15 | Carboxylation of the N-pentyl chain | I |

| M16 | Aromatic or aliphatic monohydroxylation | I |

| M17 | Aromatic or aliphatic monohydroxylation | I |

| M18 | O-demethylation | I |

Experimental Protocols

The identification of this compound metabolites was achieved through a series of well-defined experimental procedures.

Incubation with Human Hepatocytes

Cryopreserved human hepatocytes were utilized as a primary in vitro model to simulate human metabolism.[2]

-

Cell Culture: Pooled cryopreserved human hepatocytes from multiple donors were thawed and assessed for viability using the Trypan blue exclusion method, with viability required to be greater than 80%.[2]

-

Incubation: this compound (10 μM) was incubated with the human hepatocytes (1.3 million cells/ml) in glass scintillation vials at 37°C with constant shaking in a humidified incubator.[2] A positive control, such as diclofenac (a CYP2C9 substrate), was used to confirm the metabolic activity of the hepatocytes.[2]

Sample Preparation

Following incubation, samples were prepared for analysis to extract the metabolites.

-

Protein Precipitation: The incubation was terminated by the addition of an organic solvent, such as acetonitrile, to precipitate proteins.

-

Centrifugation: The samples were then centrifuged to separate the precipitated proteins from the supernatant containing the metabolites.

-

Supernatant Collection: The resulting supernatant was collected for analysis.

Metabolite Detection and Identification

The prepared samples were analyzed using high-resolution mass spectrometry to identify the metabolites.

-

Instrumentation: A time-of-flight (TOF) high-resolution mass spectrometer (MS) coupled with a liquid chromatography (LC) system was employed for the analysis.

-

Chromatography: The LC system separated the various components of the sample before they entered the mass spectrometer.

-

Mass Spectrometry: The TOF-MS provided high-resolution mass spectra of the metabolites, allowing for the determination of their elemental composition and structural elucidation. Information-dependent acquisition (IDA) with a mass defect filter (MDF) was utilized to selectively acquire fragmentation data for potential metabolites.[1]

Visualization of Metabolic Pathways and Workflows

The following diagrams illustrate the metabolic pathways of this compound and the experimental workflow for metabolite identification.

Caption: Phase I and Phase II metabolic pathways of this compound.

Caption: Experimental workflow for this compound metabolite identification.

Conclusion

The in vitro metabolism of this compound is a complex process involving multiple Phase I and Phase II biotransformations.[1][2] The identification of 18 distinct metabolites, primarily formed through O-demethylation followed by glucuronidation, provides crucial information for the development of reliable analytical methods to detect this compound intake in clinical and forensic settings.[1][2] The detailed experimental protocols and metabolic pathways outlined in this guide serve as a valuable resource for researchers and professionals in the fields of drug metabolism, toxicology, and analytical chemistry. The structural information and high-resolution mass spectra of these metabolites can be incorporated into screening libraries to enhance the detection capabilities for this and other emerging synthetic cannabinoids.[1][2]

References

- 1. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

RCS-4: A Technical Guide on its History, Pharmacology, and Emergence as a Designer Drug

Executive Summary: This whitepaper provides a comprehensive technical overview of RCS-4 [(4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone], a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the designer drug landscape. Initially synthesized for research purposes, this compound was quickly identified in herbal smoking blends, leading to its control by regulatory agencies worldwide. This document details its history, legal status, pharmacological profile, and metabolic fate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to support further investigation into this class of compounds.

Introduction: The Rise of Synthetic Cannabinoids

Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances (NPS).[1] These substances were initially developed in the 1990s for research into the endocannabinoid system, aiming to create therapeutic tools by modulating cannabinoid receptors.[2] However, clandestine laboratories began producing these compounds for the recreational market, marketing them as "legal highs" or alternatives to cannabis in products often branded as "herbal incense" or "spice".[1][2] this compound emerged as part of this trend, representing a distinct chemical class of N-alkyl-3-methoxybenzoylindoles.[3][4] Unlike many earlier synthetic cannabinoids that were analogues of compounds in the scientific literature, this compound was one of several novel compounds that appeared to have been invented by clandestine manufacturers.[1]

History and Legal Status of this compound

This compound, also known by names such as SR-19, BTM-4, and E-4, was first formally reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) by Hungary in 2010.[2][5] Its emergence prompted swift legislative action in several countries.

-

October 2010: Sweden banned this compound, classifying it as a hazardous good.[5]

-

March 2011: Denmark outlawed the substance.[5]

-

August 2011: New Zealand scheduled this compound and its 1-butyl homologue under a temporary class drug schedule.[5]

-

October 2015: this compound became a controlled substance in China.[5]

This timeline reflects the rapid response of regulatory bodies to the proliferation of new synthetic cannabinoids in the early 2010s.

Pharmacological Profile

Mechanism of Action

This compound is a potent agonist of cannabinoid receptors.[2][5][6][7] Like Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis, this compound exerts its effects by binding to and activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced activity of cAMP-dependent protein kinases.[8] CB1 receptors are primarily located in the central nervous system, mediating the psychoactive effects, while CB2 receptors are found mainly in the periphery and are associated with immune function.[8]

Receptor Binding and Functional Activity

Studies have quantified the functional potency of this compound and its analogues at human CB1 and CB2 receptors. The potency is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that induces a response halfway between the baseline and maximum.[9][10] A lower EC₅₀ value indicates greater potency.[9] this compound has demonstrated potent agonist activity at both receptors, with a notable preference for the CB2 receptor.[3][5]

| Compound | Receptor | Potency (EC₅₀) [nM] | Source |

| This compound | Human CB₁ | 146 | [5] |

| Human CB₂ | 46 | [5] | |

| This compound Analogues | Human CB₁ | 54 - 574 | [3][4] |

| Human CB₂ | 4.5 - 46 | [3][4] |

It is important to note that among its regioisomers (compounds with the same molecular formula but different arrangements of atoms), the 4-methoxy compound (this compound) was found to be the least potent at both CB1 and CB2 receptors, suggesting that other variations could be even more potent.[3]

Metabolism and Metabolite Profiling

The metabolism of this compound is extensive, and the parent compound is often not detected in urine samples, making the identification of its metabolites crucial for forensic and clinical toxicology.[6][7] Studies utilizing human hepatocytes have identified numerous phase I and phase II metabolites.[2][11]

The primary metabolic transformations include:

-

O-demethylation: This was found to be the most common biotransformation, generating the major metabolite.[6][11]

-

Hydroxylation: Addition of hydroxyl groups to various positions on the molecule.

-

Carboxylation: Oxidation to form a carboxylic acid.

-

Dealkylation: Removal of the N-pentyl chain.

-

Glucuronidation & Sulfation: Phase II conjugation reactions that increase water solubility and facilitate excretion.[6][11]

Up to 18 different metabolites of this compound have been identified through in vitro studies with human hepatocytes.[6][11]

| Metabolic Pathway | Description | Phase |

| O-Demethylation | Removal of the methyl group from the methoxyphenyl moiety. | Phase I |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the indole or pentyl moiety. | Phase I |

| Carboxylation | Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid. | Phase I |

| Dealkylation | Cleavage of the N-pentyl side chain. | Phase I |

| Glucuronidation | Conjugation with glucuronic acid, typically after a Phase I modification. | Phase II |

| Sulfation | Conjugation with a sulfate group. | Phase II |

Key Experimental Methodologies

In Vitro Functional Activity Assay (Fluorometric Imaging Plate Reader)

The functional activity and potency (EC₅₀) of this compound at human CB1 and CB2 receptors were determined using an in vitro fluorometric imaging plate reader (FLIPR) membrane potential assay.[3][4]

Protocol Outline:

-

Cell Culture: CHO-K1 cells stably expressing human CB1 or CB2 receptors are cultured under standard conditions.

-

Cell Plating: Cells are plated into black-walled, clear-bottomed 96-well microplates and incubated to form a confluent monolayer.

-

Dye Loading: The cell monolayer is loaded with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution.

-

Compound Preparation: this compound and reference agonists (e.g., WIN 55,212-2) are serially diluted to a range of concentrations.

-

FLIPR Analysis: The microplate is placed in the FLIPR instrument. The instrument adds the compound dilutions to the wells and simultaneously measures the change in fluorescence over time. Receptor activation by an agonist causes cellular hyperpolarization, leading to a change in the dye's fluorescence.

-

Data Analysis: The fluorescence change is proportional to the agonist activity. Concentration-response curves are generated, and EC₅₀ values are calculated using non-linear regression.

Receptor Binding Affinity Assay (Radioligand Competition)

While a specific binding assay protocol for this compound is not detailed in the provided literature, a standard competitive radioligand binding assay would be used to determine its binding affinity (Ki).[12][13] The inhibition constant (Ki) represents the affinity of a drug for a receptor; a lower Ki value indicates a higher binding affinity.[14]

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with human CB1).[13]

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains:

-

The receptor membrane preparation.

-

A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

-

Varying concentrations of the unlabeled competing compound (this compound).

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.[13]

-

Separation: The bound and free radioligand are separated via rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[12][13]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[13]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[15]

In Vitro Metabolism Study (Human Hepatocytes)

The metabolic profile of this compound was elucidated using cryopreserved human hepatocytes followed by high-resolution mass spectrometry.[2]

Protocol Outline:

-

Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and assessed for viability (e.g., using Trypan blue exclusion), which should be >80%.[2]

-

Incubation: this compound (e.g., 10 µM final concentration) is incubated with a suspension of human hepatocytes (e.g., 1.3 million cells/ml) at 37°C with constant shaking for a set period (e.g., 1 hour).[2] A positive control (e.g., diclofenac) is run in parallel to confirm metabolic activity.[2]

-

Sample Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Sample Preparation: The sample is centrifuged to remove cell debris and proteins. The supernatant, containing the parent drug and its metabolites, is collected and prepared for analysis.

-

LC-MS/MS Analysis: The extract is analyzed using liquid chromatography coupled with high-resolution time-of-flight mass spectrometry (LC-TOF-MS). This allows for the separation, detection, and structural elucidation of the various metabolites based on their accurate mass and fragmentation patterns.[2][6]

Conclusion

This compound serves as a key example of the rapid emergence and evolution of synthetic cannabinoid designer drugs. Its identification in late 2010 triggered a swift international regulatory response. Pharmacologically, it is a potent dual agonist of the CB1 and CB2 receptors, with a complex metabolic profile that is critical for its detection in biological samples. The technical methodologies outlined in this document provide a framework for the continued study of this compound and other emerging SCRAs, which is essential for forensic science, clinical toxicology, and understanding the structure-activity relationships that drive the effects of this class of compounds.

References

- 1. Designer drug - Wikipedia [en.wikipedia.org]

- 2. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the difference between efficacy and potency in drug development? [synapse.patsnap.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. heart.bmj.com [heart.bmj.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Analytical Methods for the Detection of RCS-4 in Urine

Introduction

RCS-4 (3-(4-methoxybenzoyl)-1-pentylindole or SR-19) is a potent synthetic cannabinoid receptor agonist that has been identified in herbal smoking blends.[1][2] As with many synthetic cannabinoids, this compound is extensively metabolized in the human body, and the parent compound is rarely detected in urine.[1][2][3] Therefore, identifying and quantifying its urinary metabolites is crucial for confirming exposure in clinical and forensic investigations.[3][4] This document provides detailed protocols for the detection and quantification of this compound metabolites in human urine using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolism of this compound

Understanding the metabolic fate of this compound is fundamental to developing effective analytical methods. The drug undergoes extensive Phase I and Phase II metabolism.

Phase I Metabolism: The primary routes of Phase I biotransformation include:

-

O-demethylation: Removal of the methyl group from the methoxybenzoyl moiety. The O-demethylated metabolites are considered the most useful markers for identifying this compound ingestion.[1][2]

-

Hydroxylation: Addition of hydroxyl groups, typically on the N-pentyl chain or the indole ring.

-

Oxidation: Oxidation of the N-pentyl chain to form ketone and carboxylic acid metabolites.

-

N-Dealkylation: Removal of the entire N-pentyl chain.

Phase II Metabolism: Phase I metabolites, particularly those with hydroxyl groups, are subsequently conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.[3][5] To detect these metabolites using chromatography, an enzymatic hydrolysis step is required to cleave the glucuronide conjugate.

Below is a diagram illustrating the major metabolic pathways of this compound.

Analytical Methodologies

The detection of this compound metabolites typically involves a two-step process: an initial screening test followed by a more specific and sensitive confirmation test.

-

Screening: Immunoassays are available for the general screening of synthetic cannabinoids.[6] However, their cross-reactivity with specific this compound metabolites can be variable or unknown, and they are prone to false negatives for novel compounds.[3]

-

Confirmation: Mass spectrometry-based methods are the gold standard for confirmation.[7][8]

-

LC-MS/MS: This is the most common and powerful technique, offering high sensitivity and specificity for identifying both Phase I and Phase II metabolites.[9]

-

GC-MS: A robust and reliable technique, often used for comprehensive drug screening.[8][10] It typically requires a derivatization step to increase the volatility of the polar metabolites.[11]

-

Experimental Protocols

The following section details the protocols for sample preparation and analysis. A general workflow is presented below.

Protocol 1: Sample Preparation

Objective: To hydrolyze conjugated metabolites and extract them from the urine matrix.

Materials:

-

Urine sample (2-3 mL)

-

Internal Standard (IS) solution (e.g., deuterated analog of a target metabolite)

-

Phosphate or Acetate buffer (pH 5.0 - 6.8)

-

β-glucuronidase enzyme (from Helix pomatia, Abalone, or recombinant).[12][13]

-

Extraction Solvent (e.g., 1-chlorobutane, ethyl acetate) for Liquid-Liquid Extraction (LLE).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

-

Derivatization agent (for GC-MS only), e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]

Procedure:

-

Sample Fortification: Pipette 1-2 mL of urine into a glass tube. Add the internal standard solution.

-

Buffering: Add buffer solution to adjust the urine pH to the optimal range for the selected enzyme (typically pH 5.0 for Helix pomatia).

-

Enzymatic Hydrolysis:

-

Add β-glucuronidase enzyme. The amount and incubation conditions depend on the enzyme source.

-

Standard Method (e.g., H. pomatia): Incubate at 37-55°C for 4-18 hours.[13][14]

-

Rapid Method (e.g., recombinant enzyme): Incubation can be as short as 5-30 minutes at higher temperatures (e.g., 55°C).[13][14]

-

Vortex the mixture gently.

-

-

Extraction (Choose LLE or SPE):

-

Liquid-Liquid Extraction (LLE):

-

Add 3-5 mL of an immiscible organic solvent (e.g., 1-chlorobutane).

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness.

-

-

-

Reconstitution/Derivatization:

-

For LC-MS/MS: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

-

For GC-MS: Add the derivatization agent (e.g., 50 µL MSTFA), cap the tube, and heat at 60-80°C for 20-40 minutes to form volatile trimethylsilyl (TMS) derivatives.[11]

-

Protocol 2: LC-MS/MS Analysis

Objective: To separate, identify, and quantify this compound metabolites.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 1.9-2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each target metabolite and internal standard must be determined.

Protocol 3: GC-MS Analysis

Objective: To separate and identify derivatized this compound metabolites.

Instrumentation:

-

Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.

Typical Conditions:

-

Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

-

Injection: Splitless mode.

-

Temperature Program: Initial temperature of ~150°C, followed by a ramp of 7-15°C/min to a final temperature of ~315°C, with a hold period.[11]

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Scan mode for screening or Selected Ion Monitoring (SIM) for targeted analysis.

Quantitative Data

Accurate quantification requires method validation, including the determination of the limit of detection (LOD) and limit of quantification (LOQ). The tables below summarize the key metabolites to target and representative performance data from synthetic cannabinoid assays.

Table 1: Major Urinary Metabolites of this compound for Targeted Analysis

| Metabolite Class | Specific Transformation | Importance |

|---|---|---|

| O-Demethylated Metabolites | Removal of the methoxy group | Considered the most useful and abundant markers.[1][2] |

| Hydroxylated Metabolites | Hydroxylation on the N-pentyl chain | Common Phase I metabolites. |

| Carboxylated Metabolites | Oxidation of a terminal pentyl-chain alcohol | Indicates further oxidative metabolism. |

| N-Dealkylated Metabolites | Cleavage of the N-pentyl chain | Present in some cases, indicates another metabolic route.[2] |

Table 2: Representative Performance Characteristics for Synthetic Cannabinoid LC-MS/MS Assays in Urine Data represents typical values for the class of compounds, as specific this compound validation data may vary between laboratories.

| Parameter | Typical Value Range | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL | [6] |

| Limit of Quantification (LOQ) | 0.2 - 5.0 ng/mL | [6][15] |

| Accuracy (% Recovery) | 85 - 115% | [15] |

| Precision (%RSD) | < 15% |[15] |

Conclusion

The analysis of this compound in urine requires targeting its numerous metabolites rather than the parent drug. Both LC-MS/MS and GC-MS are suitable confirmatory techniques. The key to a successful analysis lies in a robust sample preparation procedure that includes an efficient enzymatic hydrolysis step to cleave glucuronide conjugates, followed by a clean and effective extraction. The protocols and data provided herein serve as a comprehensive guide for researchers and laboratory professionals to develop and implement reliable methods for detecting this compound exposure.

References

- 1. The identification of the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (this compound), a novel cannabimimetic, by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolite profiling of this compound, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Urine Drug Screen by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Urine Drug Screen by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]

- 10. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. kurabiotech.com [kurabiotech.com]

- 13. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Quantification of RCS-4 in Whole Blood by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of the synthetic cannabinoid RCS-4 in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in clinical and forensic toxicology, as well as in research settings for pharmacokinetic and pharmacodynamic studies of this compound. All quantitative data is summarized, and detailed experimental procedures are provided to allow for easy implementation in the laboratory.

Introduction

This compound, or (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid that has been identified in herbal incense mixtures. As a potent agonist of the cannabinoid receptors, its use can lead to various psychoactive effects and potential adverse health consequences. Therefore, a reliable and sensitive analytical method for the quantification of this compound in biological matrices such as whole blood is crucial for clinical diagnosis, forensic investigations, and research purposes. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the determination of synthetic cannabinoids in complex biological samples.[1][2] This application note provides a comprehensive protocol for the quantification of this compound in whole blood.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (or other suitable deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human whole blood (drug-free)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into drug-free human whole blood.

Sample Preparation: Protein Precipitation

-

To 100 µL of whole blood sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) system

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size

-

Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 20% B

-

6.1-8 min: 20% B

-

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 500°C

-

Gas 1 (Nebulizer Gas): 50 psi

-

Gas 2 (Heater Gas): 50 psi

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be used for the quantification and confirmation of this compound and its internal standard. The collision energies should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |

| This compound (Quantifier) | 322.2 | 135.1 | 100 | 80 | 35 |

| This compound (Qualifier) | 322.2 | 214.1 | 100 | 80 | 25 |

| This compound-d5 (IS) | 327.2 | 135.1 | 100 | 80 | 35 |

Note: The fragmentation of this compound typically involves the cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of the methoxyphenyl acylium ion (m/z 135.1) and the N-pentylindole acylium ion (m/z 214.1).

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of this compound in whole blood using this method.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for this compound quantification in whole blood.

Caption: Simplified signaling pathway of this compound via cannabinoid receptors.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in whole blood. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for routine monitoring in clinical and forensic laboratories. The detailed protocol and performance characteristics presented herein should enable other laboratories to successfully implement this method for their specific needs.

References

- 1. A high-throughput LC-MS/MS method for the quantification of four immunosu- ppressants drugs in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of RCS-4 in Herbal Incense Products

Abstract

This application note provides a detailed protocol for the identification and quantification of RCS-4 (4-methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone, a potent synthetic cannabinoid, in herbal incense products using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, forensic scientists, and drug development professionals. This document includes comprehensive experimental protocols for sample preparation, GC-MS analysis with both triple quadrupole (MS/MS) and single quadrupole (MS) systems, and data analysis. Quantitative data from published studies are summarized, and key experimental workflows and the relevant biological signaling pathway are visualized.

Introduction

This compound is a synthetic cannabinoid receptor agonist that has been identified in a variety of herbal incense products, often marketed as "legal highs."[1] As a potent agonist of the cannabinoid receptors CB1 and CB2, this compound mimics the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active compound in cannabis.[1][2] The clandestine nature of its inclusion in consumer products necessitates robust analytical methods for its detection and quantification to support regulatory, forensic, and research activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of synthetic cannabinoids in complex matrices due to its high sensitivity and specificity.

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | (4-methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone |

| Synonyms | SR-19, BTM-4, Eric-4 |

| CAS Number | 1345973-53-6 |

| Molecular Formula | C21H23NO2 |

| Molecular Weight | 321.41 g/mol |

Quantitative Data Summary

The concentration of this compound in herbal incense products can vary significantly between different products and even between different batches of the same product. The following table summarizes quantitative findings from various studies.

| Product Type | This compound Concentration (mg/g) | Reference |

| Herbal Incense Blends | 5 - 20 | [3][4] |

| "Spice" Products | 4 - 141 |

Experimental Protocols

Sample Preparation: Extraction from Herbal Matrix

This protocol describes an acid/base liquid-liquid extraction method to isolate this compound from the complex herbal matrix.

Materials:

-

Homogenized herbal incense sample

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Methylene chloride

-

Isopropanol

-

Centrifuge

-

Glass vials

Procedure:

-

Weigh 50-100 mg of the homogenized herbal incense sample into a centrifuge tube.

-

Add 1 mL of deionized water to the tube.

-

Acidify the sample by adding three drops of 10% HCl.

-

Add 1 mL of a solvent mixture of 95% methylene chloride and 5% isopropanol (v/v).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the bottom organic layer to a clean glass vial for GC-MS analysis.

Preparation of Calibration Standards and Quality Controls

Materials:

-

This compound certified reference material

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Micropipettes

Procedure:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.

-

Calibration Standards: Perform serial dilutions of the working stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 35, and 80 µg/mL) from a separate stock solution to ensure the accuracy and precision of the calibration curve.

GC-MS Analysis

The following provides recommended starting conditions for both triple quadrupole (GC-MS/MS) and single quadrupole (GC-MS) systems. Instrument conditions should be optimized for the specific instrumentation used.

3.1. Recommended GC-MS/MS (Triple Quadrupole) Parameters

| GC Parameter | Setting |

| Instrument | Agilent 7890A GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 25°C/min to 300°C, hold for 5 min |

| MS/MS Parameter | Setting |

| Instrument | Agilent 7000 Series Triple Quadrupole MS or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Nitrogen |

MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 321.2 | 135.1 | 264.2 | 15 |

3.2. Recommended GC-MS (Single Quadrupole) Parameters

| GC Parameter | Setting |

| Instrument | Agilent 7890A GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 20°C/min to 300°C, hold for 10 min |

| MS Parameter | Setting |

| Instrument | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

| Scan Range (Full Scan) | 40-550 amu |

Selected Ions for SIM Mode:

-

Quantifier Ion: m/z 135

-

Qualifier Ions: m/z 264, 321

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of this compound.

This compound Signaling Pathway

This compound, like other synthetic cannabinoids, exerts its effects primarily through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the psychoactive and physiological effects of the compound.

References

Application Notes and Protocols: Utilizing RCS-4 in Animal Models for Cannabinoid Effects Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RCS-4, a synthetic cannabinoid of the phenylacetylindole class, has emerged as a compound of interest in the study of the endocannabinoid system. As an agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), this compound serves as a valuable tool for investigating the physiological and behavioral effects mediated by these receptors. These application notes provide a comprehensive overview of the use of this compound in animal models, including its pharmacological profile, detailed experimental protocols for assessing cannabinoid-like effects, and relevant data from related compounds to guide study design.

Pharmacological Profile of this compound

This compound displays agonist activity at both human CB1 and CB2 receptors. While comprehensive in vivo data for this compound remains limited, in vitro studies have characterized its potency at these receptors.

Table 1: In Vitro Receptor Activity of this compound

| Compound | Receptor | Agonist Activity (EC50) |

| This compound | Human CB1 | 54–574 nM |

| Human CB2 | 4.5–46 nM |

Data from reference[1]. It is important to note that the C4 homologues of this compound show a preference for CB2 receptors (31–42 times)[1].

Cannabinoid Receptor Signaling Pathways

Activation of CB1 and CB2 receptors by agonists like this compound initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G-proteins (Gi/o), leading to the modulation of various downstream effectors.

Experimental Protocols for Assessing Cannabinoid-like Effects in Rodents

General Administration Protocol

Vehicle Preparation: Synthetic cannabinoids like this compound are lipophilic and require a suitable vehicle for in vivo administration. A common vehicle is a mixture of ethanol, Emulphor (or Tween 80), and saline. A typical ratio is 1:1:18 (ethanol:Emulphor:saline).

Procedure:

-

Dissolve the desired amount of this compound in 100% ethanol.

-

Add an equal volume of Emulphor or Tween 80 and vortex thoroughly.

-

Add saline (0.9% NaCl) to the final volume and vortex again to form a stable emulsion.

-

Administer the solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume is typically 1-10 ml/kg body weight.

-

A vehicle control group receiving the same volume of the vehicle without the drug must be included in all experiments.

Assessment of Locomotor Activity

Cannabinoid agonists typically induce a dose-dependent decrease in spontaneous locomotor activity.

Protocol:

-

Habituate the animals (mice or rats) to the open-field arena for at least 30 minutes on two consecutive days prior to testing.

-

On the test day, administer this compound or vehicle.

-

Immediately place the animal in the center of the open-field arena (e.g., 40 x 40 cm for mice).

-

Record locomotor activity using an automated tracking system for a period of 30-60 minutes.

-

Analyze the total distance traveled, time spent mobile, and entries into the center zone.